

gas chromatography-mass spectrometry of 5-Ethyl-2,5-dimethylheptane

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Compound of Interest

Compound Name: **5-Ethyl-2,5-dimethylheptane**

Cat. No.: **B14568538**

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An Application Note on the Gas Chromatography-Mass Spectrometry of **5-Ethyl-2,5-dimethylheptane**

Abstract

This comprehensive application note details a robust methodology for the analysis of **5-Ethyl-2,5-dimethylheptane** (C₁₁H₂₄) using Gas Chromatography-Mass Spectrometry (GC-MS). As a highly branched alkane, this compound presents unique analytical challenges, including the potential for co-elution with structural isomers and characteristic fragmentation patterns that often lack a prominent molecular ion. This guide, designed for researchers, chemists, and drug development professionals, provides a complete workflow from sample preparation to data interpretation. It emphasizes the underlying principles of chromatographic separation and mass spectral fragmentation, ensuring a deep understanding of the analytical choices. The protocol is structured to be a self-validating system, offering clear experimental parameters and expected outcomes, grounded in authoritative references.

Introduction

5-Ethyl-2,5-dimethylheptane is a saturated, branched-chain alkane. The analysis of such compounds is critical in various fields, including petrochemical analysis for fuel characterization, environmental monitoring of volatile organic compounds (VOCs), and in the pharmaceutical industry for the identification of impurities or metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the

high-efficiency separation of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry.[\[1\]](#)[\[2\]](#)

However, the structural complexity of highly branched alkanes poses a challenge. Electron Ionization (EI), the most common ionization technique for GC-MS, induces extensive fragmentation. While this creates a reproducible "fingerprint" for identification, the molecular ion (M^+) peak is often of very low abundance or entirely absent, making molecular weight determination difficult.[\[3\]](#)[\[4\]](#) The analytical strategy, therefore, relies on a combination of precise chromatographic retention data and a thorough understanding of the predictable fragmentation pathways of branched alkanes. This document provides the theoretical basis and a practical, step-by-step protocol for the successful analysis of **5-Ethyl-2,5-dimethylheptane**.

Compound Information

A summary of the key properties for **5-Ethyl-2,5-dimethylheptane** is provided below for quick reference.

Property	Value	Reference
IUPAC Name	5-ethyl-2,5-dimethylheptane	[5]
Molecular Formula	$C_{11}H_{24}$	[5]
Molecular Weight	156.31 g/mol	[5]
CAS Number	61868-29-9	[5] [6]

Principles of GC-MS Analysis for Branched Alkanes Chromatographic Separation

The separation of volatile compounds via GC is governed by their partitioning between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated on the inside of a long, thin capillary column. For non-polar analytes like alkanes, a non-polar stationary phase, such as a 5% phenyl methyl siloxane, is ideal.[\[7\]](#) Elution order is primarily determined by the boiling points of the compounds and their interaction with the stationary phase. Branched alkanes generally have lower boiling points than their linear isomers and thus tend to elute earlier.

Electron Ionization Mass Spectrometry (EI-MS)

Following separation by the GC, molecules enter the mass spectrometer's ion source. In EI, a high-energy electron beam (typically 70 eV) bombards the molecules, causing the ejection of an electron to form a positively charged molecular ion ($M+\bullet$). Due to the high energy imparted, this molecular ion is often unstable and undergoes extensive and predictable fragmentation.

The fragmentation of branched alkanes is dictated by the stability of the resulting carbocations.

[3] Key principles include:

- Preferential Cleavage at Branch Points: Carbon-carbon bond cleavage is most likely to occur at a branch point to form a more stable tertiary or secondary carbocation over a primary one. [4]
- Loss of the Largest Alkyl Group: At a branching point, the loss of the largest alkyl substituent as a radical is often favored, as this leads to a more stabilized carbocation.[4]
- Weak or Absent Molecular Ion: The high propensity for fragmentation means the $M+\bullet$ peak is frequently very small or not observed.[3]

Experimental Protocol

This protocol provides a general guideline and may require optimization based on the specific instrumentation used.

Instrumentation and Consumables

Component	Specification
Gas Chromatograph	An instrument equipped with a split/splitless inlet and electronic pressure control (e.g., Agilent 8890 GC).
Mass Spectrometer	A single quadrupole or ion trap mass spectrometer with an EI source (e.g., Agilent 5977B GC/MSD).
GC Column	A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness), is recommended. ^[7]
Carrier Gas	Helium (99.999% purity or higher).
Sample Vials	2 mL amber glass vials with PTFE/silicone septa.
Solvents	High-purity, volatile organic solvent such as n-Hexane or Dichloromethane (GC or HPLC grade).

Sample and Standard Preparation

- Standard Stock Solution: Accurately weigh and dissolve **5-Ethyl-2,5-dimethylheptane** in hexane to prepare a stock solution at a concentration of 1 mg/mL.
- Calibration Standards: Perform serial dilutions of the stock solution with hexane to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 μ g/mL).
- Sample Preparation: For liquid samples, dilute with hexane to bring the expected analyte concentration within the calibration range. For complex matrices, a suitable extraction method (e.g., solid-phase microextraction or liquid-liquid extraction) may be necessary.
- Final Transfer: Transfer the final standard or sample solutions to 2 mL autosampler vials for analysis.

GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

Parameter	Setting	Rationale
GC Inlet		
Inlet Mode	Split (50:1 ratio)	Prevents column overloading and ensures sharp peaks for concentrated samples.
Inlet Temperature	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Volume	1 µL	A standard volume for capillary GC.
GC Column		
Carrier Gas	Helium	Provides good separation efficiency and is inert.
Flow Rate	1.0 mL/min (Constant Flow)	A typical flow rate for a 0.25 mm ID column, optimizing resolution.
Oven Program		
Initial Temperature	40 °C, hold for 2 min	Allows for solvent focusing at the head of the column, improving peak shape.
Temperature Ramp	10 °C/min to 250 °C	Provides effective separation of alkanes based on their boiling points.
Final Hold	Hold for 5 min at 250 °C	Ensures that all heavier components are eluted from the column.
Mass Spectrometer		
Ion Source	Electron Ionization (EI)	The standard ionization method for generating reproducible mass spectra.

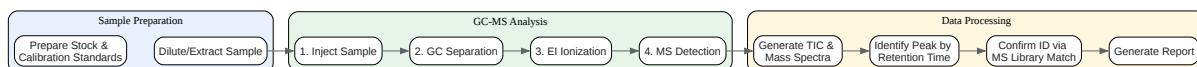
Ion Source Temp.	230 °C	A standard temperature to maintain cleanliness and performance.
Quadrupole Temp.	150 °C	Ensures consistent mass filtering.
Electron Energy	70 eV	The standard energy for creating comparable library-searchable spectra.
Mass Scan Range	35 - 200 m/z	Covers the expected mass range of the fragments and the molecular ion.
Solvent Delay	3 min	Prevents the high concentration of solvent from entering the MS detector.

Data Acquisition and Analysis

- Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, and samples.
- Data Acquisition: Run the sequence.
- Identification: Identify the **5-Ethyl-2,5-dimethylheptane** peak in the total ion chromatogram (TIC) by its retention time, which should be consistent with the injected standard. Confirm identity by comparing the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[8][9]

Visualization of Workflow

The logical workflow for the GC-MS analysis is illustrated in the diagram below.



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Caption: Logical workflow for the analysis of **5-Ethyl-2,5-dimethylheptane** by GC-MS.

Expected Results and Discussion

Mass Spectral Interpretation

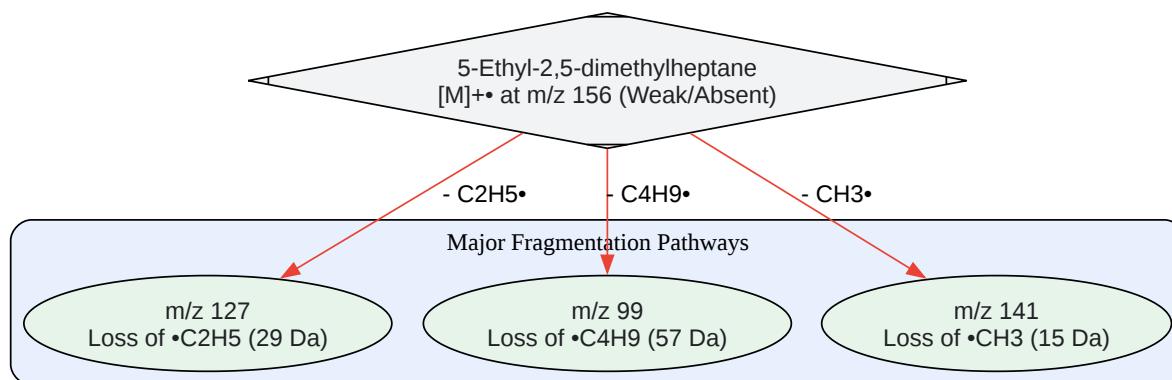
The mass spectrum of **5-Ethyl-2,5-dimethylheptane** is characterized by fragmentation primarily at the C5 quaternary carbon, which is the most substituted and energetically favorable site for cleavage. The molecular ion peak at m/z 156 is expected to be of very low abundance or absent entirely.

The predicted major fragmentation pathways are as follows:

- Cleavage of the C4-C5 bond: This involves the loss of an isobutyl radical ($\bullet\text{C}_4\text{H}_9$, mass 57), resulting in a stable tertiary carbocation at m/z 99.
- Cleavage of the C5-C6 bond: This involves the loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$, mass 29), leading to a stable tertiary carbocation at m/z 127. This is a classic fragmentation pattern for ethyl-branched alkanes.
- Loss of the ethyl group at C5: This is identical to the pathway above, also resulting in the fragment at m/z 127.
- Loss of the methyl group at C5: Loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) would yield a fragment at m/z 141.

The resulting mass spectrum will be a composite of these and other smaller alkyl fragments (e.g., m/z 43, 57, 71, 85), which are characteristic of alkanes. The most intense peaks (base peaks) are likely to be among the stable carbocations formed by cleavage at the branch points.

Predicted Fragmentation Pattern



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Caption: Predicted primary fragmentation pathways for **5-Ethyl-2,5-dimethylheptane** in EI-MS.

Summary of Expected Mass Fragments

m/z (Mass-to-Charge Ratio)	Proposed Identity	Significance
156	[C ₁₁ H ₂₄] ^{•+} (Molecular Ion)	Expected to be very weak or absent.
141	[M - CH ₃] ⁺	Result of losing a methyl radical from C5.
127	[M - C ₂ H ₅] ⁺	Highly likely fragment from losing an ethyl group at C5.
99	[M - C ₄ H ₉] ⁺	Highly likely fragment from cleavage at C4-C5 bond.
43, 57, 71, 85	[C _n H _{2n+1}] ⁺	Common alkyl fragment series.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of **5-Ethyl-2,5-dimethylheptane** by GC-MS. By combining a robust chromatographic method with a detailed understanding of branched alkane fragmentation patterns, researchers can confidently identify and characterize this compound. The provided method parameters serve as an excellent starting point for analysis, and the discussion of expected fragmentation provides a clear framework for data interpretation, ensuring the trustworthiness and accuracy of the results. This methodology is readily applicable to related branched alkanes in diverse research and industrial settings.

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